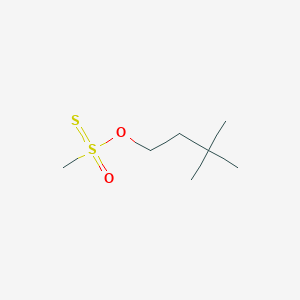
Methanesulfonothioic acid 3,3-dimethylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methanesulfonothioic acid 3,3-dimethylbutyl ester” is a chemical compound with the molecular formula C₇H₁₆O₂S₂ and a molecular weight of 196.33 . It is intended for research use only.
Synthesis Analysis
While specific synthesis methods for “Methanesulfonothioic acid 3,3-dimethylbutyl ester” are not available, esters can generally be synthesized through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . For example, the synthesis of 3,3-dimethylbutanol, a similar compound, involves the acid-catalyzed alkylation of isobutene with ethylene to give the sulfate ester, which is then readily hydrolyzed to the alcohol .Chemical Reactions Analysis
Esters, including “Methanesulfonothioic acid 3,3-dimethylbutyl ester”, typically undergo reactions such as hydrolysis, where the ester bond is split with water. This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
“Methanesulfonothioic acid 3,3-dimethylbutyl ester” has a molecular weight of 196.33 . Other physical and chemical properties such as boiling point, density, and solubility are not available from the search results.Wissenschaftliche Forschungsanwendungen
Biological Alkylating Agents
Field
Pharmacology and Biochemistry
Application
Methanesulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents .
Method of Application
Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Results
This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
pH Sensors in ASIC1a
Field
Neuroscience
Application
Acid-sensing ion channels (ASICs) are key receptors for extracellular protons . These neuronal nonvoltage-gated Na channels are involved in learning, the expression of fear, neurodegeneration after ischemia, and pain sensation .
Method of Application
A systematic approach was applied to identify potential pH sensors in ASIC1a and to elucidate the mechanisms by which pH variations govern ASIC gating .
Results
The localization of putative pH-sensing residues suggests that pH changes control ASIC gating by protonation/deprotonation of many residues per subunit in different channel domains .
Desensitization in ENaC/Degenerin Channel
Application
Methanesulfonothioic acid 3,3-dimethylbutyl ester (DMBE-MTS) is used in the study of the desensitization of ENaC/degenerin channels .
Method of Application
Site-directed mutagenesis and chemical modification, functional analysis, and molecular dynamics simulations are used to investigate the role of the lower palm domain of the acid-sensing ion channel 1, a member of the ENaC/degenerin family .
Results
The study shows that the lower palm domains approach each other during desensitization. Residues in the palm domain co-determine the pH dependence of desensitization, its kinetics, and the stability of the desensitized state .
Sweetener and Flavor Enhancer
Field
Food Science
Application
Neotame, a compound related to Methanesulfonothioic acid 3,3-dimethylbutyl ester, is used as a sweetener and flavor enhancer .
Method of Application
Neotame is added to food products to enhance their sweetness and flavor .
Results
Neotame has been found to be safe for consumption and is used in a variety of food products .
Eigenschaften
IUPAC Name |
3,3-dimethylbutoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2S2/c1-7(2,3)5-6-9-11(4,8)10/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRUOPYYDSVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOS(=O)(=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonothioic acid 3,3-dimethylbutyl ester | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

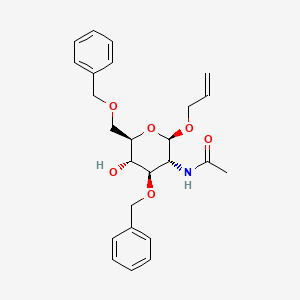
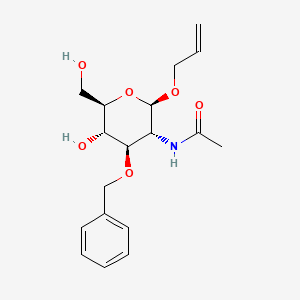
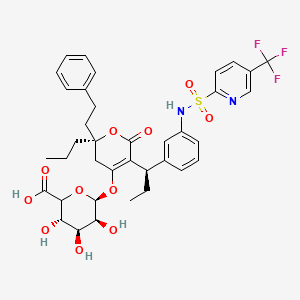
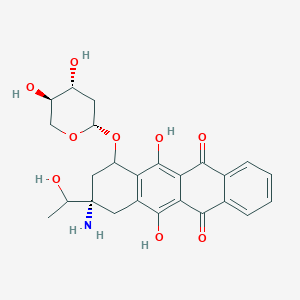
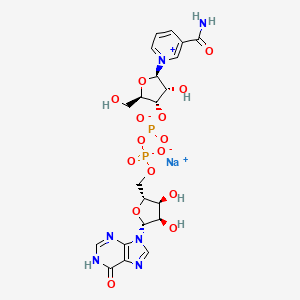
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)
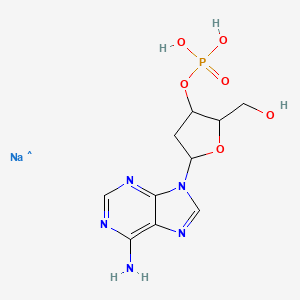

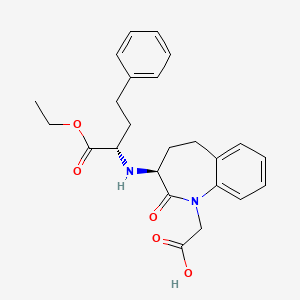
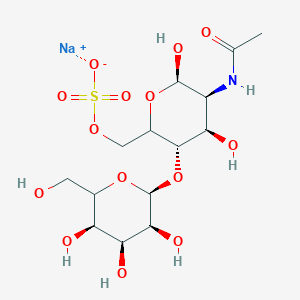
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)